1-{[4-(1-piperidinylsulfonyl)-1-piperazinyl]carbonyl}azepane
Overview
Description
1-{[4-(1-piperidinylsulfonyl)-1-piperazinyl]carbonyl}azepane is a complex organic compound with the molecular formula C15H30N4O4S2. This compound is characterized by the presence of piperidine and piperazine rings, which are connected through a sulfonyl group and an azepane ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-{[4-(1-piperidinylsulfonyl)-1-piperazinyl]carbonyl}azepane involves multiple steps, typically starting with the preparation of the piperidine and piperazine intermediates. These intermediates are then subjected to sulfonylation and subsequent coupling reactions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reactions. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{[4-(1-piperidinylsulfonyl)-1-piperazinyl]carbonyl}azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as piperidine, piperazine, and azepane derivatives.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-{[4-(1-piperidinylsulfonyl)-1-piperazinyl]carbonyl}azepane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-{[4-(1-piperidinylsulfonyl)-1-piperazinyl]carbonyl}azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{[4-(1-piperidinylsulfonyl)-1-piperazinyl]carbonyl}azepane can be compared with other similar compounds, such as:
1-{[4-(1-piperidinylsulfonyl)-1-piperazinyl]sulfonyl}azepane: This compound has a similar structure but with an additional sulfonyl group, which may alter its chemical and biological properties.
1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}azepane:
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
azepan-1-yl-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O3S/c21-16(17-8-4-1-2-5-9-17)18-12-14-20(15-13-18)24(22,23)19-10-6-3-7-11-19/h1-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGRWSUHLHHRQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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